4-Methyl-2-pentenoic acid chemical properties
4-Methyl-2-pentenoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-pentenoic Acid
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of 4-Methyl-2-pentenoic acid, a molecule of interest in both academic research and industrial applications. As a methyl-branched, α,β-unsaturated carboxylic acid, it possesses a unique combination of structural features that dictate its chemical behavior and potential utility. This guide moves beyond a simple recitation of data, aiming instead to provide researchers, scientists, and drug development professionals with a foundational understanding of its core properties, the rationale behind its reactivity, and the methodologies for its characterization. The protocols and data presented herein are synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical relevance.
Core Molecular Identity and Physicochemical Profile
4-Methyl-2-pentenoic acid (CAS No: 10321-71-8) is an organic compound classified as a methyl-branched fatty acid.[1][2] Its structure features a carboxylic acid functional group conjugated with a carbon-carbon double bond, a system that is fundamental to its reactivity.
The primary molecular identifiers are:
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Molecular Formula: C₆H₁₀O₂[3]
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Synonyms: 3-Isopropyl acrylic acid, (E)-4-methylpent-2-enoic acid[1][5][6]
A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various chemical environments, from reaction vessels to biological systems.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Melting Point | 34-35 °C | [2][4][8] |
| Boiling Point | 203-204 °C (at 760 mm Hg) | [2][4][8] |
| Density | 0.950 - 0.960 g/cm³ at 25 °C | [4][8] |
| Refractive Index | 1.442 - 1.453 at 20 °C | [4][8] |
| pKa (Strongest Acidic) | ~4.7 - 5.12 | [1][2][9] |
| Water Solubility | Slightly soluble (~8.2 - 8.5 g/L) | [1][5][7][8] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone | [5][7][10] |
| logP (o/w) | ~1.63 - 1.68 | [1][2][8] |
| Flash Point | >100 °C (87.78 °C reported) | [8][10] |
Structural Elucidation: A Spectroscopic Roadmap
The confirmation of 4-Methyl-2-pentenoic acid's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
An IR spectrum of this molecule is dominated by the carboxylic acid and alkene functionalities. Key expected absorption bands include:
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O-H Stretch: A very broad and strong band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the conjugated carbonyl group.
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C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ due to the alkene double bond.
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C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl group and a band just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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-COOH Proton: A singlet, typically deshielded, appearing far downfield (>10 ppm).
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Vinyl Protons (-CH=CH-): Two doublets in the 5.7-7.5 ppm region. The coupling constant between them would confirm the stereochemistry of the double bond (typically larger for the trans isomer).
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Isopropyl Methine Proton (-CH(CH₃)₂): A multiplet around 2.1-2.8 ppm, split by the adjacent vinyl proton and the six methyl protons.
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Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around 0.9-1.2 ppm, integrating to six protons.
-
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¹³C NMR:
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Carbonyl Carbon (-COOH): A peak in the 170-180 ppm range.
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Alkene Carbons (-CH=CH-): Two peaks between 115-150 ppm.
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Isopropyl Methine Carbon (-CH(CH₃)₂): A peak in the 30-40 ppm range.
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Isopropyl Methyl Carbons (-CH(CH₃)₂): A peak in the 20-25 ppm range.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion (M⁺) peak at an m/z of 114. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the isopropyl group.
Chemical Reactivity: The Interplay of Functional Groups
The chemical personality of 4-Methyl-2-pentenoic acid is defined by the electronic interplay between its carboxylic acid and the α,β-unsaturated system. This conjugation makes it susceptible to nucleophilic attack not only at the carbonyl carbon but also at the β-carbon in a process known as conjugate or Michael addition.[11][12]
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Reactions of the Carboxylic Acid: It undergoes typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides, and amide formation with amines.
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Reactions of the Alkene: The double bond can be hydrogenated to yield 4-methylpentanoic acid or undergo electrophilic addition reactions, although the electron-withdrawing nature of the carbonyl group deactivates it towards some electrophiles.
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Conjugate Addition: This is a hallmark reaction for α,β-unsaturated carbonyl compounds.[12] Nucleophiles, particularly soft nucleophiles like thiols or cuprates, will preferentially attack the β-carbon. This reactivity is exploited in both organic synthesis and in biological contexts, where molecules with this motif can act as covalent modifiers.[13]
Experimental Protocol: Potentiometric Titration for pKa Determination
The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity. For 4-Methyl-2-pentenoic acid, this value is crucial for understanding its behavior in aqueous solutions, including physiological environments. Potentiometric titration offers a reliable method for its determination.[14]
Objective: To determine the pKa of 4-Methyl-2-pentenoic acid by titrating it with a standardized strong base and monitoring the solution's pH.
Principle: The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), this occurs at the half-equivalence point of the titration.[14]
Methodology
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Preparation of Solutions:
-
Analyte: Accurately weigh approximately 0.1-0.2 g of 4-Methyl-2-pentenoic acid and dissolve it in ~100 mL of deionized water.[14] Gentle warming may be required, followed by cooling to room temperature.
-
Titrant: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring it does not contact the stir bar.
-
Fill a burette with the standardized NaOH solution.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region around the equivalence point.
-
Continue adding titrant well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis:
-
Plot the Titration Curve: Graph the recorded pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the Equivalence Point (Veq): The equivalence point is the midpoint of the steepest part of the curve. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to Veq.
-
Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (Veq/2).
-
Find the pKa: Locate the volume corresponding to Veq/2 on the x-axis of the original titration curve. The corresponding pH on the y-axis is the experimental pKa of 4-Methyl-2-pentenoic acid.
-
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